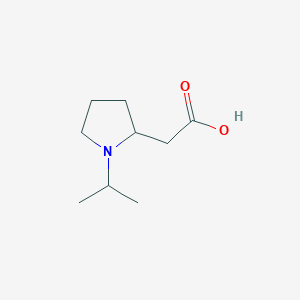
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride typically involves the diastereoselective synthesis of its precursor, (2R,4R)-4-hydroxyproline. One method involves the chelation-controlled transition state during the 5-exo-tet ring closure reaction, which ensures high diastereoselectivity . The precursor is then converted to this compound through methylation and subsequent hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using commercially available starting materials. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carbonyl compounds, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which (2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-Methoxy-2-methylpiperidine hydrochloride: This compound shares a similar structure but differs in the ring size, which can affect its chemical properties and applications.
(2R,4R)-2,4-Dimethylazetidine hydrochloride: Another structurally related compound, differing in the substitution pattern on the ring.
Uniqueness
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a precursor for complex molecule construction.
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
(2R,4R)-4-methoxy-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-6(8-2)4-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI-Schlüssel |
KGUNUNJBNKFHCJ-KGZKBUQUSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](CN1)OC.Cl |
Kanonische SMILES |
CC1CC(CN1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
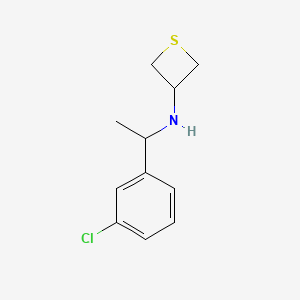
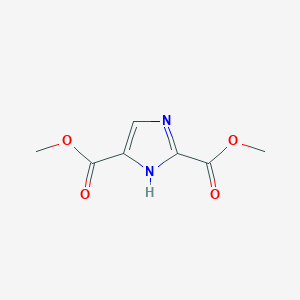
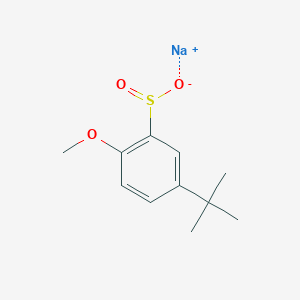



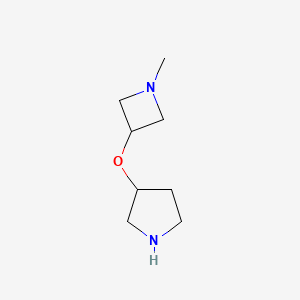
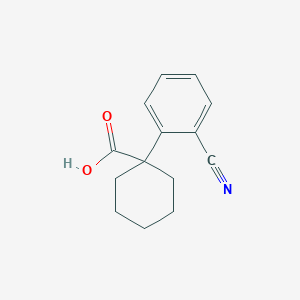
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)
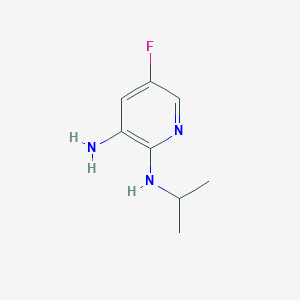
![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
